molecular formula C8H13N3OS B13332631 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide

Cat. No.: B13332631
M. Wt: 199.28 g/mol
InChI Key: QHLXQHDPPFILNJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is a heterocyclic compound that features a pyrazole ring and a thiomorpholine ring with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring, with its oxide group, can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is unique due to its combination of a pyrazole ring and a thiomorpholine ring with an oxide group.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1-oxide

InChI

InChI=1S/C8H13N3OS/c1-11-5-7(4-10-11)8-6-13(12)3-2-9-8/h4-5,8-9H,2-3,6H2,1H3

InChI Key

QHLXQHDPPFILNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CS(=O)CCN2

Origin of Product

United States

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